molecular formula C12H26O2 B3052460 1,4-Dibutoxybutane CAS No. 4161-40-4

1,4-Dibutoxybutane

Cat. No.: B3052460
CAS No.: 4161-40-4
M. Wt: 202.33 g/mol
InChI Key: RWRVHUGUGAVJTL-UHFFFAOYSA-N
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Description

1,4-Dibutoxybutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is a colorless liquid that is primarily used as a solvent and an intermediate in organic synthesis. The compound is characterized by its two butoxy groups attached to a central butane chain, making it a member of the ether family.

Preparation Methods

1,4-Dibutoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial production methods often involve the Guerbet condensation of n-butanol, which is a green route to produce 2-ethylhexanol. During this process, 1,1-dibutoxybutane is formed as an intermediate, which can then be hydrolyzed to yield this compound .

Chemical Reactions Analysis

1,4-Dibutoxybutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyric acid derivatives.

    Reduction: Reduction reactions can yield butanol derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups using reagents like halogens or acids.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dibutoxybutane has several applications in scientific research:

    Chemistry: It is used as a solvent in various organic reactions and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and as a reagent in the preparation of biological samples.

    Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: This compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-dibutoxybutane involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the reactivity and stability of the compounds it interacts with .

Comparison with Similar Compounds

1,4-Dibutoxybutane can be compared with other similar compounds such as:

    1,1-Dibutoxybutane: This compound has a similar structure but with both butoxy groups attached to the same carbon atom. .

    1,4-Butanediol: This compound is a precursor to this compound and is used in the production of plastics, elastic fibers, and polyurethanes.

    Butyl Ether: This compound is another ether with similar solvent properties but different reactivity due to its simpler structure.

This compound is unique due to its specific structure, which provides distinct solvent properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

1,4-dibutoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRVHUGUGAVJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283176
Record name 1,4-dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4161-40-4
Record name NSC30233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dibutoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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